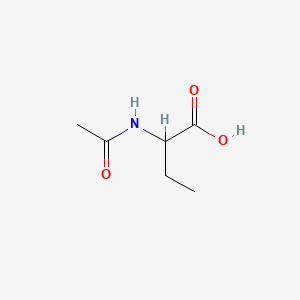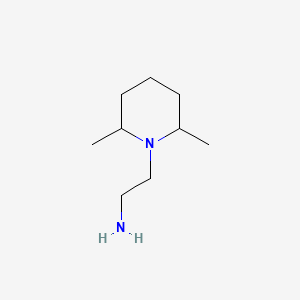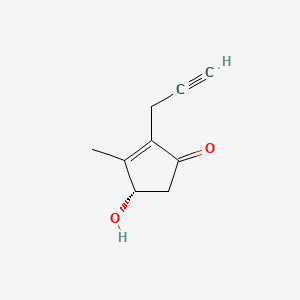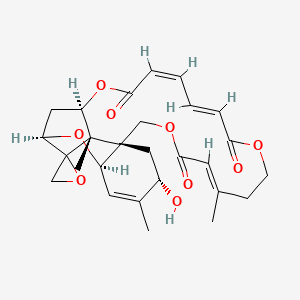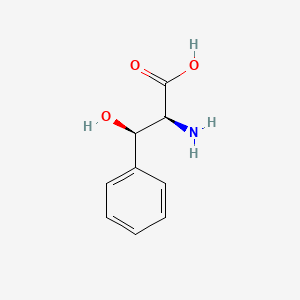
3-Phenyl-L-serine
Übersicht
Beschreibung
3-Phenyl-L-serine is an important amino acid derivative with a wide range of applications in the scientific community. It is a valuable chiral synthon and a building block of peptide antibiotics . The common name for this compound is 3-Phenyl-L-serine and its CAS number is 6254-48-4 .
Synthesis Analysis
The synthesis of 3-Phenyl-L-serine involves a series of defined genetic modification methodologies . The L-serine biosynthetic pathway genes (serAfr, serC, and serB) associated with phosphoglycerate kinase (pgk) are overexpressed . The synthesis of 3-Phenyl-L-serine can also be achieved from Benzaldehyde and Glycine .
Molecular Structure Analysis
The molecular formula of 3-Phenyl-L-serine is C9H11NO3 . It has a molecular weight of 181.18900 . The exact mass is 181.07400 .
Chemical Reactions Analysis
The reaction conditions for the synthesis of 3-Phenyl-L-serine involve the use of pyridoxal 5’-phosphate and L-allo-threonine aldolase from Thermotoga maritima in an aqueous phosphate buffer .
Physical And Chemical Properties Analysis
3-Phenyl-L-serine has a density of 1.335g/cm3 . Its boiling point is 398ºC at 760 mmHg . The flash point is 194.5ºC .
Wissenschaftliche Forschungsanwendungen
- Applications :
Biotechnology and Materials Science
3-Phenyl-L-serine finds applications beyond neurology:
Enzymatic Synthesis
Researchers have harnessed enzymatic pathways for sustainable synthesis:
- l-threo-phenylserine Production : A multi-enzyme cascade, including l-threonine transaldolase (PmLTTA), carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase, efficiently produces l-threo-phenylserine from cheap benzoic acid. This approach overcomes aldehyde toxicity and achieves desirable diastereoselectivity .
Pharmaceutical Intermediates
3-Phenyl-L-serine derivatives contribute to drug development:
Wirkmechanismus
Target of Action
L-threo-phenylserine, also known as (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, primarily targets the enzyme L-threonine transaldolase . This enzyme is involved in the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids .
Mode of Action
The compound interacts with its target, L-threonine transaldolase, to facilitate the synthesis of β-hydroxy-α-amino acids . This interaction results in the production of L-threo-phenylserine from L-threonine and benzaldehyde .
Biochemical Pathways
The primary biochemical pathway affected by L-threo-phenylserine is the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids . This pathway is crucial for the synthesis of various bioactive compounds and pharmaceuticals .
Result of Action
L-threo-phenylserine plays a vital role in the synthesis of various bioactive compounds. For instance, it can be used for the synthesis of cyclomarin A, an antiviral, antibiotic, and antimalarial bioactive cyclic peptide . It’s also used in the treatment of Parkinson’s disease .
Zukünftige Richtungen
The future directions of 3-Phenyl-L-serine research could involve further investigation of the enzymes crucial to identify the molecular mechanisms involved in modulating concentrations of the serine enantiomers . This could help in studying the interplay between glial and neuronal cells and also to determine the most suitable therapeutic approach for various diseases .
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863731, DTXSID401296197 | |
| Record name | L-threo-3-Phenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-threo-3-Phenylserine | |
CAS RN |
7695-56-9, 6254-48-4 | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-Hydroxy-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylserine, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-threo-3-Phenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSERINE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the antiviral activity of L-threo-phenylserine against influenza A virus?
A: L-threo-phenylserine exerts its antiviral effect by competitively inhibiting the incorporation of phenylalanine, an essential amino acid, during viral protein synthesis. [, ] This suggests that L-threo-phenylserine likely targets a viral enzyme or process involved in phenylalanine utilization. Interestingly, the antiviral activity of L-threo-phenylserine is specific to influenza A virus and does not extend to ectromelia virus infections in mice. []
Q2: How does the structure of L-threo-phenylserine relate to its antiviral activity?
A: Structural modifications to L-threo-phenylserine significantly impact its antiviral activity. Substitution of either the beta-hydroxyl group or the alpha-amino group completely abolishes its activity. [, ] This highlights the importance of these specific functional groups for binding to the target and exerting the antiviral effect. Additionally, the L-threo stereoisomer is crucial for activity, suggesting a specific interaction with a chiral target.
Q3: What is the role of phenylalanine in influenza A virus replication, and how does L-threo-phenylserine interfere with this process?
A: Phenylalanine is essential for viral protein synthesis in influenza A virus. [] While the exact mechanism remains unclear, L-threo-phenylserine competitively inhibits the utilization of phenylalanine, likely by interfering with a viral enzyme or process specific to this amino acid. This ultimately disrupts viral protein synthesis and hinders viral replication. Notably, supplying phenylalanine in the form of phenylalanylglycine or glycylphenylalanine can reverse the inhibitory effect of L-threo-phenylserine, further supporting its role in disrupting phenylalanine utilization. []
Q4: Are there any known applications of L-threo-phenylserine beyond antiviral research?
A: Yes, L-threo-phenylserine has been investigated for its potential to specifically inhibit the expression of the lactose operon in Escherichia coli. [] This suggests potential applications in regulating gene expression in bacterial systems. Additionally, research explores the use of multi-enzyme cascades for sustainable synthesis of L-threo-phenylserine, highlighting its potential as a building block for various chemical syntheses. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





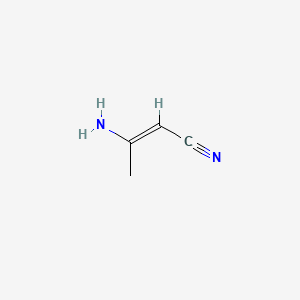
![5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide](/img/structure/B3429718.png)


